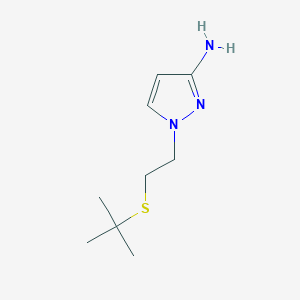![molecular formula C10H12F2N2O B13473123 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a synthetic compound that features a cyclohexanone ring substituted with a difluoromethyl-imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents.
Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone ring with the difluoromethyl-imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or cyclohexanone derivatives.
科学的研究の応用
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or other functional groups, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
2-(difluoromethyl)-1H-imidazole: A simpler analog with similar difluoromethyl and imidazole functionalities.
Cyclohexanone Derivatives: Compounds with various substituents on the cyclohexanone ring, such as xylariaone.
Uniqueness
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is unique due to the combination of the difluoromethyl-imidazole moiety and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C10H12F2N2O |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
4-[2-(difluoromethyl)imidazol-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)10-13-5-6-14(10)7-1-3-8(15)4-2-7/h5-7,9H,1-4H2 |
InChIキー |
PDHCWSRMPGZJAX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1N2C=CN=C2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




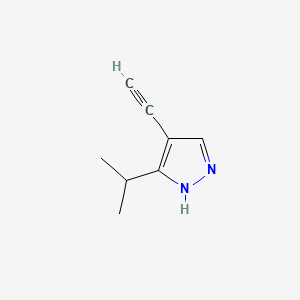
amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
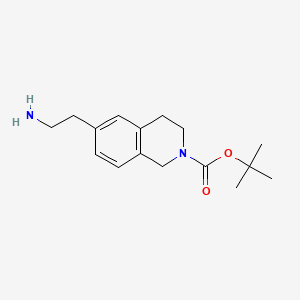
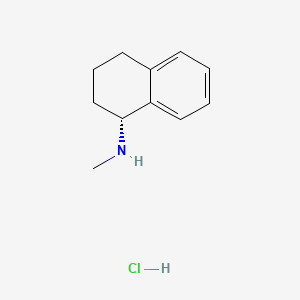


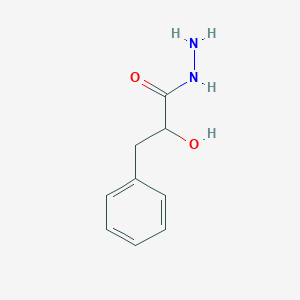
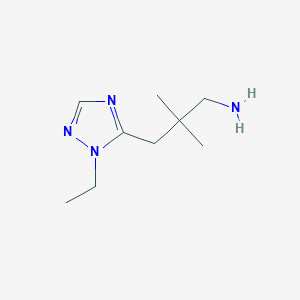
![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)
